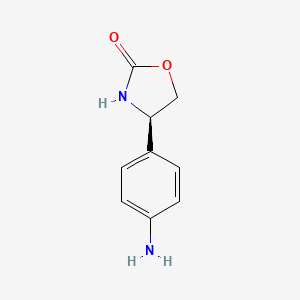

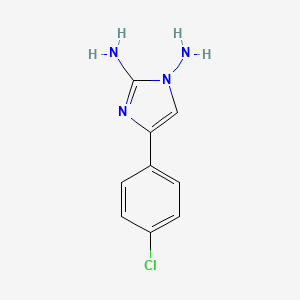

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one” is a chemical compound with the CAS number 2140265-06-9 . It’s used for research purposes .

Physical and Chemical Properties The molecular weight of this compound is 178.19 . The molecular formula is C9H10N2O2 . Unfortunately, there’s no information available about its boiling point or storage conditions .

Scientific Research Applications

Synthesis and Structural Analysis

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one is a compound that belongs to the 2-oxazolidinone family, characterized by its versatile applications in synthetic organic chemistry. The synthesis of various isomeric 2-oxazolidinones, including those with nitrophenyl substitutions similar to the structure of this compound, has been reported, providing insights into the effect of experimental conditions on the formation of these compounds (Madesclaire et al., 2007). The structural intricacies of these molecules have been elucidated through crystal structure analysis, revealing weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of oxazolidinecarbohydrazides (Nogueira et al., 2015). This detailed analysis underscores the significance of subtle interactions in defining the structural and functional attributes of these molecules.

Chemical Transformations and Applications

This compound and its derivatives have been utilized as precursors and intermediates in various chemical transformations. They serve as diastereoselective amidoalkylation reagents, enabling the synthesis of β-amino alcohol precursors and other pharmacologically relevant molecules (Schierle-Arndt et al., 2001). The versatility of these compounds is further exemplified by their use in the enantioselective synthesis of aminophosphonic acids, highlighting their potential in creating chiral molecules with significant pharmacological properties (Reyes-Rangel et al., 2006).

Molecular Flexibility and Conformational Analysis

The molecular flexibility and conformational dynamics of this compound derivatives have been a subject of interest. Studies on homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid have demonstrated their tendency to fold into regular helical structures, especially in competitive solvents like water. This conformational behavior makes these molecules suitable for applications in biological systems (Luppi et al., 2004).

Properties

IUPAC Name |

(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRHLYNOPCGNJT-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2558663.png)

![1-Ethyl-3,5-dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B2558667.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(naphthalen-2-yloxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2558670.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2558672.png)

![3,5-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2558680.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2558684.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558685.png)